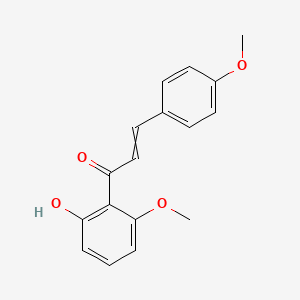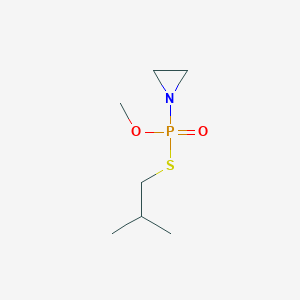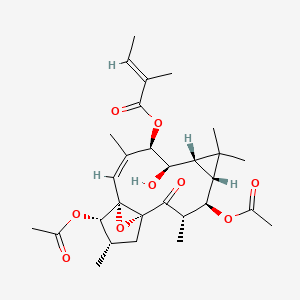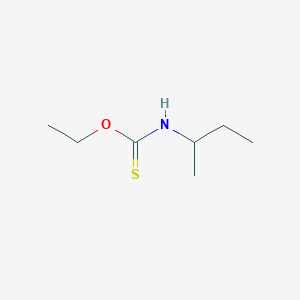
sec-Butylcarbamothioic acid, O-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sec-Butylcarbamothioic acid, O-ethyl ester: is a chemical compound with the molecular formula C7H15NOS and a molecular weight of 161.265 g/mol . It is also known by the synonym O-ethyl N-butan-2-ylcarbamothioate . This compound is part of the ester family, which are organic compounds formed by the reaction of an acid and an alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sec-Butylcarbamothioic acid, O-ethyl ester typically involves the reaction of sec-butylamine with carbon disulfide to form sec-butyl dithiocarbamate, which is then reacted with ethyl chloroformate to yield the final ester . The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: sec-Butylcarbamothioic acid, O-ethyl ester undergoes various chemical reactions, including:
Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Hydrolysis: sec-Butylamine and ethyl alcohol.
Reduction: sec-Butyl alcohol.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
Scientific Research Applications
sec-Butylcarbamothioic acid, O-ethyl ester has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of sec-Butylcarbamothioic acid, O-ethyl ester involves its interaction with specific molecular targets, such as enzymes and proteins. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form reactive intermediates makes it a valuable tool in biochemical studies .
Comparison with Similar Compounds
- O-ethyl N-methylcarbamothioate
- O-ethyl N-ethylcarbamothioate
- O-ethyl N-propylcarbamothioate
Comparison: sec-Butylcarbamothioic acid, O-ethyl ester is unique due to its sec-butyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can affect its reactivity and interactions with other molecules, making it a distinct compound in its class .
Properties
CAS No. |
82360-12-1 |
|---|---|
Molecular Formula |
C7H15NOS |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
O-ethyl N-butan-2-ylcarbamothioate |
InChI |
InChI=1S/C7H15NOS/c1-4-6(3)8-7(10)9-5-2/h6H,4-5H2,1-3H3,(H,8,10) |
InChI Key |
QSBZJIDDIHLGKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=S)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14410777.png)
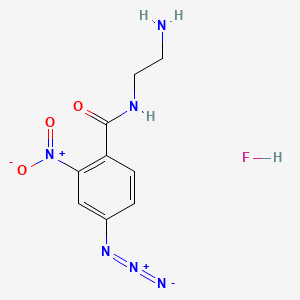
![2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14410785.png)
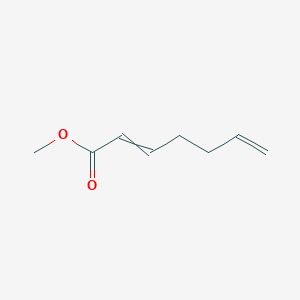
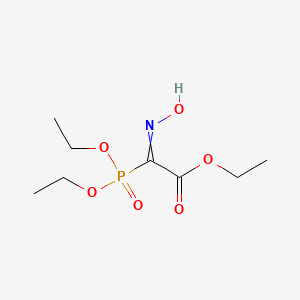
![5-Methylidenespiro[3.5]nonan-1-one](/img/structure/B14410804.png)
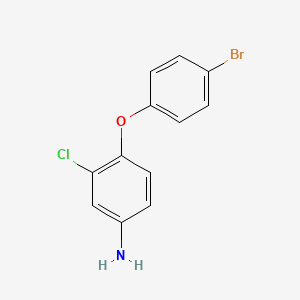

![8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14410811.png)
![N,N-Dimethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14410814.png)
![7,15-Dimethyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14410817.png)
